2-(3,4-Dichloroanilino)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-(3,4-Dichloroanilino)-4,6-dimethylpyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group and a dichloroanilino group
Preparation Methods
The synthesis of 2-(3,4-Dichloroanilino)-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 4,6-dimethylpyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pH, and solvent systems .
Chemical Reactions Analysis
2-(3,4-Dichloroanilino)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
2-(3,4-Dichloroanilino)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloroanilino)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3,4-Dichloroanilino)-4,6-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A precursor in the synthesis of the compound, used in the production of dyes and herbicides.
2,4-Dichloroaniline: Another isomer with similar applications but different chemical properties.
2,5-Dichloroaniline: Used in the synthesis of various industrial chemicals.
2,6-Dichloroaniline: Known for its use in the production of dyes and other chemicals .
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dichloroanilino)-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-7-5-8(2)18-14(12(7)13(17)20)19-9-3-4-10(15)11(16)6-9/h3-6H,1-2H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMKWVUYUICDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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